molecular formula C7H10N2O B1589908 4-Ethoxy-6-methylpyrimidine CAS No. 4718-50-7

4-Ethoxy-6-methylpyrimidine

Cat. No. B1589908
CAS RN: 4718-50-7
M. Wt: 138.17 g/mol
InChI Key: QLDRYHLVZLBDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-6-methylpyrimidine is an organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is widely used in scientific research and industrial applications.


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-6-methylpyrimidine includes a pyrimidine ring with an ethoxy group at the 4-position and a methyl group at the 6-position . The exact structure analysis is not available in the retrieved sources.


Physical And Chemical Properties Analysis

4-Ethoxy-6-methylpyrimidine appears as a colorless or white to yellow powder or crystals or liquid . It has a molecular weight of 138.17 . Other physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Pyrimidines, including 4-Ethoxy-6-methylpyrimidine, have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics, including:

  • Anti-infectives : Pyrimidines have been used in the development of drugs to combat various infections .
  • Anticancer : They have also been used in the development of anticancer drugs .
  • Immunology and Immuno-oncology : Pyrimidines play a crucial role in the development of drugs related to immunology and immuno-oncology .
  • Neurological Disorders : They are used in the treatment of various neurological disorders .
  • Chronic Pain : Pyrimidines have applications in the development of drugs for the treatment of chronic pain .
  • Diabetes Mellitus : They are also used in the treatment of diabetes mellitus .

The synthesis of these medicinal agents and the role of the biological target with respect to the disease model are presented in the research . Additionally, the biological potency, ADME properties, and pharmacokinetics/pharmacodynamics are discussed .

This information demonstrates the versatility of pyrimidine-based drugs, not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems .

  • Bicyclic 6 + 6 Systems : Pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines are types of bicyclic [6 + 6] systems . These compounds have been applied on a large scale in the medical and pharmaceutical fields . The study provides an overview of the chemistry and biological significance of these analogs, including synthesis methods, reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .

  • Pharmaceutical Synthesis : 4-Ethoxy-6-methylpyrimidine is used in the synthesis of various pharmaceutical compounds . It’s a colorless or white to yellow powder or crystals or liquid .

  • Diazine Alkaloid Scaffold : Diazine alkaloid (pyridazine, pyrimidine, and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium .

  • Dimroth Rearrangement : The Dimroth rearrangement is used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

  • Synthesis of Novel Pyrimido[4,5-d]pyrimidine Derivatives : Pyrimidopyrimidines, including pyrimido[4,5-d]pyrimidines, attract considerable attention due to their high potential for application in medicinal chemistry . These compounds are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids, and exhibit various biological activities .

Safety And Hazards

4-Ethoxy-6-methylpyrimidine has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

4-ethoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-10-7-4-6(2)8-5-9-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDRYHLVZLBDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505036
Record name 4-Ethoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-6-methylpyrimidine

CAS RN

4718-50-7
Record name 4-Ethoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-6-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-6-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Ethoxy-6-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-Ethoxy-6-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Ethoxy-6-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Ethoxy-6-methylpyrimidine

Citations

For This Compound
46
Citations
H Yamanaka - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
… Catalytic Reduction of 4—Ethoxy—6—methylpyrimidine N—Oxide (IIb) with Raney Nickel-… for CSHIIOQNS (4—Ethoxy—6—methylpyrimidine—2—carbonamide): C, 53.03; H, 6.12; N, …
Number of citations: 16 www.jstage.jst.go.jp
H Yamanaka, S Niitsuma, T Sakamoto… - Chemical and …, 1979 - jstage.jst.go.jp
… Bromo—4-ethoxy-6-methylpyrimidine An ethanolic solution of 5-bromo-4-chloro—6~… 5-Bromo-4-ethoxy-6-methylpyrimidine 1-0xide 5—Bromo—4-ethoxy—6—methylpyrimidine (1.09 g, …
Number of citations: 6 www.jstage.jst.go.jp
P Newmark, I Goodman - Journal of the American Chemical …, 1957 - ACS Publications
Synthesis of the nucleosides of 6-methyluracil (I), 6-methyl-2-thiouracil (II), 2-thiouracil (III) and barbituric acid (IV) was attempted by means of the Hilbert and Johnson pyrimidine …
Number of citations: 20 pubs.acs.org
山中宏, 新妻節子, 坂本尚夫, 水柿道直 - Chemical and Pharmaceutical …, 1979 - jlc.jst.go.jp
… Bromo—4-ethoxy-6-methylpyrimidine An ethanolic solution of 5-bromo-4-chloro—6~… 5-Bromo-4-ethoxy-6-methylpyrimidine 1-0xide 5—Bromo—4-ethoxy—6—methylpyrimidine (1.09 g, …
Number of citations: 2 jlc.jst.go.jp
山中宏 - Chemical and Pharmaceutical Bulletin, 1958 - jlc.jst.go.jp
… Catalytic Reduction of 4—Ethoxy—6—methylpyrimidine N—Oxide (IIb) with Raney Nickel-… for CSHIIOQNS (4—Ethoxy—6—methylpyrimidine—2—carbonamide): C, 53.03; H, 6.12; N, …
Number of citations: 3 jlc.jst.go.jp
H YAMANAKA, S NIITSUMA, Y BANNAI… - Chemical and …, 1975 - jstage.jst.go.jp
… However, the reaction of 4-ethoxy-6-methylpyrimidine 1-oxide with 1-piperidino-1-styrene under the same condition resulted in the formation of 2-phenacylpyrimidine (IX) in a poor yield. …
Number of citations: 15 www.jstage.jst.go.jp
H YAMANAKA, S NIITSUMA… - Chemical and …, 1979 - jstage.jst.go.jp
… This compound was identical with an authentic sample of 2—anilino—4—ethoxy-6-methylpyrimidine, prepared from 2-anilino-4-chloro-6-mcthylpyrimidine, by mixed melting point test …
Number of citations: 5 www.jstage.jst.go.jp
H YAMANAKA, S NIITSUMA, M SAKAI… - Chemical and …, 1988 - jstage.jst.go.jp
… Reaction of 4-Ethoxy-6-methylpyrimidine l-Oxide with DiketenHThe residue obtained from the reaction mixture of 4—ethoxy-6-methylpyrimidine l-oxide (1b) (3.08 g, 20 mmol), acetic …
Number of citations: 6 www.jstage.jst.go.jp
T SAKAMOT - Chart - jlc.jst.go.jp
… Reaction of 4-Ethoxy-6-methylpyrimidine 1-Oxide with Diketene~The residue obtained from the reaction mixture of 4-ethoxy-6-methylpyrimidine 1-oxide (lb) (3.08 g, 20 mmol), acetic …
Number of citations: 0 jlc.jst.go.jp
S Laneri, A Sacchia, M Gallitelli, F Arena… - European journal of …, 1998 - Elsevier
… Commercially available solvents and chemicals were used, with the exception of 2-amino-4-ethoxy-6-methylpyrimidine 3g, which was prepared fi)llowing the method reported. …
Number of citations: 28 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.